molecular formula C16H20N4O3 B2718435 N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 2034272-66-5

N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No.: B2718435
CAS No.: 2034272-66-5
M. Wt: 316.361
InChI Key: IBFFFYHJZGQKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a tetrahydrofuran moiety, and an isonicotinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the Propyl Chain: The imidazole ring is then alkylated with 3-bromopropylamine to introduce the propyl chain.

    Synthesis of the Tetrahydrofuran Moiety: Tetrahydrofuran can be synthesized from 1,4-butanediol through acid-catalyzed cyclization.

    Coupling with Isonicotinamide: The final step involves the coupling of the tetrahydrofuran moiety with isonicotinamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in isonicotinamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tetrahydrofuran moiety can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles like thiols or amines, under basic conditions.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted tetrahydrofuran derivatives.

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)benzamide: Similar structure but with a benzamide group instead of isonicotinamide.

    N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)pyridine: Similar structure but with a pyridine group instead of isonicotinamide.

Uniqueness

N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the imidazole ring, tetrahydrofuran moiety, and isonicotinamide backbone allows for diverse interactions and applications that are not possible with similar compounds.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c21-16(19-4-1-7-20-8-6-17-12-20)13-2-5-18-15(10-13)23-14-3-9-22-11-14/h2,5-6,8,10,12,14H,1,3-4,7,9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFFFYHJZGQKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.